Aldosteron

Übersicht

Beschreibung

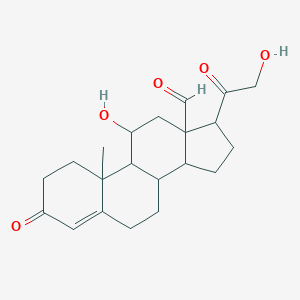

Aldosterone is a vital mineralocorticoid steroid hormone produced by the zona glomerulosa of the adrenal cortex in the adrenal gland . It plays a crucial role in regulating sodium and potassium levels in the body, thereby influencing blood pressure and fluid balance . Aldosterone acts on the kidneys, salivary glands, sweat glands, and colon to promote sodium retention and potassium excretion .

Wissenschaftliche Forschungsanwendungen

Aldosteron hat zahlreiche Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:

Chemie: In der Chemie wird this compound für seine Rolle bei der Steroidbiosynthese und seine Wechselwirkungen mit anderen Molekülen untersucht .

Biologie: In der Biologie ist this compound essentiell für das Verständnis der Regulation des Elektrolythaushalts und des Blutdrucks . Es wird auch für seine Auswirkungen auf zelluläre Prozesse und die Genexpression untersucht .

Medizin: In der Medizin ist this compound entscheidend für die Diagnose und Behandlung von Erkrankungen wie primärem Aldosteronismus, Bluthochdruck und Herzinsuffizienz . Es wird auch in der Forschung verwendet, um neue Therapeutika zu entwickeln, die auf das Renin-Angiotensin-Aldosteron-System abzielen .

Industrie: In der pharmazeutischen Industrie werden this compound und seine Analoga zur Entwicklung von Medikamenten verwendet, die seine Aktivität für therapeutische Zwecke modulieren .

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bindung an Mineralocorticoid-Rezeptoren in den distalen Tubuli und Sammelrohren des Nephrons . Diese Bindung erhöht die Permeabilität der apikalen Membran für Natrium und Kalium, was zu Natriumresorption und Kaliumausscheidung führt . This compound stimuliert auch die Sekretion von Wasserstoffionen und reguliert so den Säure-Basen-Haushalt . Die Wirkung des Hormons wird über genomische und nicht-genomische Pfade vermittelt, die verschiedene molekulare Ziele und Signalwege umfassen .

Wirkmechanismus

Target of Action

Aldosterone, a hormone secreted by the adrenal cortex, primarily targets the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . These receptors play a crucial role in regulating electrolyte and water balance by increasing the renal retention of sodium and the excretion of potassium .

Mode of Action

Aldosterone interacts with its targets through two main actions :

- It increases the permeability of the apical (luminal) membrane of the principal cells to potassium and sodium, and activates their basolateral Na+/K+ pumps. This stimulates ATP hydrolysis leading to phosphorylation of the pump and a conformational change in the pump exposes the Na+ ions to the outside .

- Aldosterone stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance .

Biochemical Pathways

Aldosterone affects several biochemical pathways. It is part of the renin–angiotensin–aldosterone system . It also acts on specific G-protein-coupled receptors (AT1 receptors) which cause phospholipase C to stimulate intracellular production of inositol 1,4,5-trisphosphate (IP 3) and 1,2-diacylglycerol (DAG), which then activate protein kinase C (PKC) .

Result of Action

The primary result of aldosterone’s action is the increase in the retention of sodium and water, and the increase in the excretion of potassium by the kidneys . This leads to an increase in blood volume and blood pressure . Aldosterone also helps maintain the blood’s pH (acid-base balance) and electrolyte levels .

Action Environment

Aldosterone’s action can be influenced by various environmental factors. For instance, drugs that interfere with the secretion or action of aldosterone, like lisinopril, can lower blood pressure by blocking the angiotensin-converting enzyme (ACE), leading to lower aldosterone secretion . The net effect of these drugs is to reduce sodium and water retention but increase the retention of potassium .

Biochemische Analyse

Biochemical Properties

Aldosterone interacts with various enzymes and proteins to exert its effects. It primarily acts on the mineralocorticoid receptors in the distal tubules and collecting ducts of the nephron . It influences the reabsorption of sodium and excretion of potassium (from and into the tubular fluids, respectively) of the kidney . Aldosterone also stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance .

Cellular Effects

Aldosterone has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, aldosterone activates PI3K–AKT and MAPK via the mineralocorticoid receptor and transactivation of EGFR, which leads to mesangial cell proliferation .

Molecular Mechanism

Aldosterone exerts its effects at the molecular level through several mechanisms. It acts on mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron, increasing the permeability of their apical (luminal) membrane to potassium and sodium and activates their basolateral Na+/K+ pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump and a conformational change in the pump exposes the Na+ ions to the outside .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aldosterone can change over time. For example, the proportion of hypokalemia and plasma aldosterone concentration decreased over time in patients with primary aldosteronism .

Dosage Effects in Animal Models

In animal models, the effects of Aldosterone can vary with different dosages. For instance, in a double-transgenic rat model, Aldosterone dose-dependently blocked increases in aldosterone, prevented development of cardiac and renal functional abnormalities independent of blood pressure changes, and prolonged survival .

Metabolic Pathways

Aldosterone is involved in several metabolic pathways. It is synthesized in the body from corticosterone, a steroid derived from cholesterol . The production of Aldosterone in the zona glomerulosa of the adrenal cortex is regulated by the renin-angiotensin system .

Transport and Distribution

Aldosterone is transported and distributed within cells and tissues. It acts by binding to and activating a receptor in the cytoplasm of renal tubular cells . It also influences the reabsorption of sodium and excretion of potassium of the kidney, thereby indirectly influencing water retention or loss, blood pressure, and blood volume .

Subcellular Localization

The subcellular localization of Aldosterone and its effects on activity or function are significant. For instance, immunofluorescence confocal microscopy allowed for the precise anatomical localization of aldosterone with its processing enzyme CYP11B2 predominantly within the intracardiac ganglia of rat atria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aldosterone can be synthesized through a series of chemical reactions starting from cholesterol. The key steps involve the conversion of cholesterol to pregnenolone, followed by several hydroxylation and oxidation reactions to form aldosterone . The process requires specific enzymes such as cholesterol side-chain cleavage enzyme and aldosterone synthase .

Industrial Production Methods: Industrial production of aldosterone involves the use of biotechnological methods to produce the necessary enzymes and substrates. The process is optimized to ensure high yield and purity of the hormone .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Aldosteron unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Biosynthese und seinen Metabolismus im Körper unerlässlich .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Analyse von this compound verwendet werden, sind Methanol, Acetonitril und Ameisensäure . Die Reaktionen laufen typischerweise unter kontrollierten Bedingungen ab, um Spezifität und Effizienz zu gewährleisten .

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus Aldosteronreaktionen gebildet werden, sind Corticosteron und andere Zwischensteroide . Diese Produkte sind für die biologische Aktivität und Regulation des Hormons von entscheidender Bedeutung .

Vergleich Mit ähnlichen Verbindungen

Aldosteron ist unter den Mineralocorticoiden einzigartig aufgrund seiner spezifischen Rolle bei der Natrium- und Kaliumregulation . Ähnliche Verbindungen umfassen:

Corticosteron: Ein weiteres Steroidhormon, das an der Biosynthese von this compound beteiligt ist.

Spironolacton: Ein synthetischer this compound-Antagonist, der als Diuretikum und Antihypertensivum verwendet wird.

Eplerenon: Ein selektiver this compound-Rezeptor-Antagonist mit weniger Nebenwirkungen im Vergleich zu Spironolacton.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Wirkung auf Mineralocorticoid-Rezeptoren und seiner entscheidenden Rolle bei der Aufrechterhaltung des Elektrolythaushalts und der Homöostase des Blutdrucks .

Eigenschaften

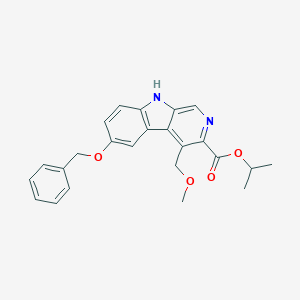

IUPAC Name |

11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSUYGKTWSAVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52-39-1 | |

| Record name | Pregn-4-en-18-al, 11,21-dihydroxy-3,20-dioxo-, (11.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B195520.png)

![2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole](/img/structure/B195531.png)

![2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole](/img/structure/B195534.png)